molecular formula C8H8F3NO2 B13614965 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13614965
M. Wt: 207.15 g/mol
InChI Key: PQHGWKJZTGUYDP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H8F3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The methoxypyridinyl group may also contribute to its overall activity by facilitating specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: Similar in structure but with a fluoropyridinyl group instead of a methoxypyridinyl group.

    2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol group.

Uniqueness

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxypyridinyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H8F3NO2/c1-14-7-5(3-2-4-12-7)6(13)8(9,10)11/h2-4,6,13H,1H3

InChI Key

PQHGWKJZTGUYDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(C(F)(F)F)O

Origin of Product

United States

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